(S)-3-(Boc-amino)pyrrolidine

説明

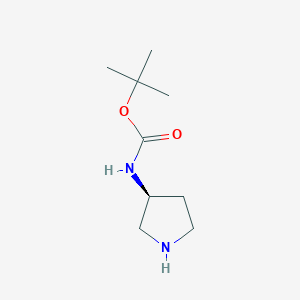

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQJBEAXSOOCPG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363878 | |

| Record name | (S)-3-(Boc-amino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122536-76-9 | |

| Record name | (S)-3-(Boc-amino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 3 Boc Amino Pyrrolidine

Stereoselective Synthesis from Chiral Precursors

The synthesis of enantiomerically pure compounds often relies on the use of a "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products. This approach provides a strategic advantage by embedding the desired stereochemistry from the start of the synthetic sequence.

L-aspartic acid, a naturally occurring amino acid, serves as an economical and efficient chiral starting material for the synthesis of (S)-3-(Boc-amino)pyrrolidine. acs.org A common synthetic route involves a series of transformations that manipulate the functional groups of L-aspartic acid to construct the desired pyrrolidine (B122466) ring with the correct stereochemistry. A notable synthesis was reported starting from trans-4-hydroxy-L-proline, which also originates from the chiral pool and involves several key steps to achieve the target molecule. google.com

Decarboxylation, the removal of a carboxyl group, is a fundamental reaction in organic synthesis. wikipedia.org In the context of synthesizing pyrrolidine derivatives from L-aspartic acid, decarboxylation is a key step. nih.govorganic-chemistry.org This reaction can be achieved through various methods, including enzymatic and chemical approaches. For instance, L-aspartate-α-decarboxylase is an enzyme that can catalyze the decarboxylation of L-aspartic acid to produce β-alanine. researchgate.net While not directly yielding the pyrrolidine ring, this transformation highlights the utility of decarboxylation in modifying amino acid scaffolds. In a multi-step synthesis starting from trans-4-hydroxy-L-proline, a decarboxylation reaction is the initial step to form (R)-3-hydroxypyrrolidine hydrochloride, a precursor to the final product. google.com

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions. organic-chemistry.orgtcichemicals.comwikipedia.org The protection of the amino group in the pyrrolidine precursor is a crucial step to prevent unwanted side reactions in subsequent synthetic transformations. researchgate.net This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org The N-Boc protection of the pyrrolidine nitrogen is a standard procedure in the synthesis of this compound. google.com

| Parameter | Condition | Reference |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | wikipedia.org |

| Solvent | Dichloromethane (B109758), Dioxane, Tetrahydrofuran, Acetonitrile, Toluene | google.com |

| Base | Sodium hydroxide, 4-dimethylaminopyridine (B28879) (DMAP), Triethylamine | google.comwikipedia.org |

| Temperature | 0°C to room temperature | wikipedia.orgnih.gov |

To introduce the amino group at the C3 position with the desired (S)-configuration, a stereochemical inversion is necessary. This is commonly accomplished through a two-step sequence involving the sulfonylation of a hydroxyl group followed by a bimolecular nucleophilic substitution (Sₙ2) reaction with an azide (B81097) nucleophile. google.commasterorganicchemistry.com The hydroxyl group of a suitable precursor, such as (R)-3-hydroxypyrrolidine, is first converted into a good leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. google.com

The subsequent Sₙ2 reaction with sodium azide proceeds with a backside attack, leading to an inversion of the stereocenter's configuration. ucsd.eduorganicchemistrytutor.commasterorganicchemistry.com This establishes the desired (S)-stereochemistry at the C3 position of the pyrrolidine ring. google.com The azide ion is an excellent nucleophile for this purpose. masterorganicchemistry.com

| Reaction Step | Reagents and Conditions | Outcome | Reference |

| Hydroxyl Sulfonylation | Methanesulfonyl chloride, Triethylamine, Dichloromethane, 0-10°C | Formation of a mesylate leaving group | google.com |

| Sₙ2 Reaction | Sodium azide, Solvent (e.g., DMF) | Inversion of configuration to (S)-azido derivative | google.com |

The final steps in the synthesis involve the reduction of the azido (B1232118) group to a primary amine and, if necessary, the deprotection of the N-Boc group. The reduction of the azide can be achieved using various methods, including catalytic hydrogenation with palladium on carbon (Pd/C) or using triphenylphosphine (B44618) followed by hydrolysis (the Staudinger reaction). google.comguidechem.com A patent describes the use of triphenylphosphine for this reduction. google.com

Following the reduction, if the pyrrolidine nitrogen was protected, the Boc group is removed. This is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. wikipedia.orgresearchgate.netnih.gov One synthetic route describes the direct removal of the N-Boc protection with concentrated hydrochloric acid after the azide reduction. google.com

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to achieve highly selective and efficient transformations. These methods are increasingly being explored for the production of enantiopure compounds like this compound.

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. wikipedia.org This process utilizes an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the product. For example, lipases can be used for the kinetic resolution of racemic amines through selective acylation. nih.gov A one-pot photoenzymatic synthesis route has been reported for N-Boc-3-aminopyrrolidine, achieving high conversion and excellent enantiomeric excess. acs.orgacs.org This approach combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination. acs.orgacs.org Another chemoenzymatic method involves the dynamic kinetic resolution of amino acid amides using stereoselective amidases in the presence of a racemase. nih.govresearchgate.net

| Enzymatic Method | Enzyme Type | Substrate | Outcome | Reference |

| Kinetic Resolution | Lipase | Racemic N-Boc-3-aminopyrrolidine | Separation of (S)- and (R)-enantiomers | acs.org |

| Photoenzymatic Synthesis | Amine transaminase | N-Boc-3-pyrrolidinone | (S)-N-Boc-3-aminopyrrolidine | acs.orgacs.org |

| Dynamic Kinetic Resolution | Amidase and Racemase | Racemic amino acid amides | Enantiopure amino acid | nih.govresearchgate.net |

Synthesis from Pyrrolidine Derivatives and their Functionalization

A common and practical approach to synthesizing this compound involves starting with an already-formed, enantiopure pyrrolidine ring and performing functional group interconversions. mdpi.comresearchgate.net A frequently used starting material for this strategy is trans-4-hydroxy-L-proline, which is readily available and relatively inexpensive. google.com

One documented synthetic route proceeds through the following key transformations:

Decarboxylation: The starting material, trans-4-hydroxy-L-proline, is first decarboxylated to yield (R)-3-hydroxypyrrolidine. google.com

Protection and Activation: The resulting alcohol is protected with a Boc group at the nitrogen atom. The hydroxyl group is then activated for substitution by converting it into a good leaving group, typically through sulfonylation (e.g., mesylation). google.com

Nucleophilic Substitution with Inversion: The activated hydroxyl group undergoes an Sₙ2 reaction with an azide source, such as sodium azide. This step proceeds with an inversion of stereochemistry, converting the (R)-configured center to an (S)-configured center, yielding (S)-3-azido-N-Boc-pyrrolidine. google.com

Reduction and Deprotection: The azide group is reduced to a primary amine, for instance, using triphenylphosphine, followed by acidic removal of the Boc protecting group to give the final product. google.com

This method leverages the inherent chirality of the starting material to control the stereochemistry of the final product, with the key stereochemical inversion step being highly reliable. google.com

Stereoselective Cyclization of Acyclic Precursors

In contrast to modifying existing cyclic systems, another powerful strategy involves the construction of the pyrrolidine ring itself from an acyclic precursor through a stereoselective cyclization reaction. mdpi.comresearchgate.net Palladium-catalyzed carboamination reactions have proven particularly effective for this purpose. nih.govnih.govnih.gov

These transformations create a C-N and a C-C bond in a single step, often establishing up to two new stereocenters with a high degree of control. nih.gov The general process involves the intramolecular cyclization of an N-protected γ-aminoalkene onto a palladium-aryl complex. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) catalyst, formation of a palladium(aryl)amido complex, and subsequent intramolecular syn-migratory insertion of the alkene into the Pd-N bond. nih.gov

The stereochemical outcome is largely dictated by the substrate and the desire to minimize steric interactions in the transition state. For example, in the cyclization of substrates with a substituent at the C-5 position of the forming ring, the transition state that places this substituent in a pseudoequatorial position is favored to avoid A(1,3) strain with the N-Boc group, leading to the formation of cis-2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.govnih.gov This methodology allows for the facile construction of complex pyrrolidine structures from simple acyclic starting materials. nih.gov

Strategic Protecting Group Chemistry in the Synthesis of this compound

The choice and role of protecting groups are paramount in the synthesis of complex molecules. In the case of this compound, the tert-butoxycarbonyl (Boc) group is not merely a placeholder but plays an active role in directing the stereochemical and regiochemical course of reactions.

Role of the Boc Group in Regio- and Stereochemical Control

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.orgresearchgate.net In the synthesis of substituted pyrrolidines, the steric bulk of the Boc group is a critical factor in controlling stereoselectivity. nih.govacs.org

During palladium-catalyzed cyclization reactions to form the pyrrolidine ring, the Boc group exerts significant steric influence on the transition state geometry. For instance, in the formation of 2,5-disubstituted pyrrolidines, the reaction proceeds through a transition state that minimizes allylic 1,3-strain (A(1,3)-strain) between the N-Boc group and substituents on the forming ring. nih.govnih.gov This often forces a substituent on the alkene to adopt a pseudo-axial orientation to avoid a more energetically costly interaction with the bulky Boc group, thereby dictating the cis or trans stereochemistry of the final product. nih.gov

Furthermore, the Boc group can influence regioselectivity in C-H functionalization reactions. When paired with a directing group, the steric hindrance of the N-Boc group can help favor arylation at a more remote and less sterically hindered C-H bond, such as the C(4) position of the pyrrolidine ring, over the more electronically activated C(2) position. acs.org This strategic use of the Boc group's steric properties is essential for achieving the desired regio- and stereochemical outcomes in advanced synthetic sequences. nih.govacs.org

Selective Deprotection Strategies (Acidolysis)

The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability in various reaction conditions and its susceptibility to cleavage under acidic conditions. acsgcipr.orgorganic-chemistry.org This process, known as acidolysis, is a cornerstone of many synthetic routes, including those for complex molecules where selective deprotection is paramount. acsgcipr.orgorganic-chemistry.org The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine. acsgcipr.org

The choice of acid and reaction conditions is critical for achieving selective deprotection, especially in the presence of other acid-labile functional groups. acsgcipr.orgorganic-chemistry.org A variety of acids can be employed for this purpose, ranging from strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) to milder Lewis acids. acsgcipr.orgorganic-chemistry.orgresearchgate.net The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (DCM) or 1,4-dioxane. acsgcipr.org

Commonly Used Reagents for Acidolytic Boc Deprotection:

| Acid Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | 25-50% in DCM, 0°C to rt | Highly effective but can cleave other acid-sensitive groups. acsgcipr.orgresearchgate.net |

| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane or Ethyl Acetate (B1210297) | A common and cost-effective method. thieme-connect.de |

| Phosphoric Acid (H₃PO₄) | Aqueous solutions | Offers a milder, environmentally benign alternative. |

| Cerium(III) chloride (CeCl₃) | Acetonitrile/water | Can selectively deprotect in the presence of tert-butyl esters. organic-chemistry.org |

| Nitric Acid (HNO₃) | CH₂Cl₂ | Effective for many N-Boc amines and amino acids, with selectivity over Z and ester groups. researchgate.net |

| Fluorinated Alcohols (TFE, HFIP) | Reflux or microwave | Can act as both solvent and catalyst for thermolytic deprotection. researchgate.net |

This table is based on data from sources acsgcipr.orgorganic-chemistry.orgresearchgate.netthieme-connect.deresearchgate.net.

The generation of the tert-butyl cation during deprotection can lead to side reactions, such as the alkylation of nucleophilic sites on the substrate or product. acsgcipr.org To mitigate this, scavengers like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the carbocation. acsgcipr.org

Recent research has also explored the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), for the thermolytic deprotection of N-Boc compounds. researchgate.net These methods can be accelerated under microwave-assisted conditions and offer an alternative to traditional acidic reagents. researchgate.net

Purification and Characterization Techniques for Synthetic Intermediates and Final Product

Chromatographic Methods for Enantiomeric Purity

Ensuring the enantiomeric purity of this compound and its precursors is critical, particularly in pharmaceutical applications where the stereochemistry of a molecule can significantly impact its biological activity. scielo.br High-Performance Liquid Chromatography (HPLC) is a primary technique for determining enantiomeric excess. scielo.br This is often achieved through one of two main strategies:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the enantiomers are separated based on their differential interactions with a chiral stationary phase. scielo.brmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. mdpi.comdntb.gov.ua The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation. scielo.brresearchgate.net

Indirect Separation via Diastereomer Formation: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. psu.eduresearchgate.net These diastereomers, having different physical properties, can then be separated on a standard achiral column. psu.eduresearchgate.net Common derivatizing agents for amines include chiral isocyanates or activated carboxylic acids. orgsyn.org For instance, the amine functionality of the pyrrolidine can be converted to a 3,5-dinitrobenzamide (B1662146) to facilitate analysis by chiral HPLC. orgsyn.org

Examples of Chiral HPLC Conditions for Aminopyrrolidine Derivatives:

| Chiral Stationary Phase | Mobile Phase | Application |

| Pirkle Covalent S-N1N-Naphthylleucine | 5% 2-propanol in hexane | Analysis of a 3,5-dinitrobenzamide derivative of a pyrrolidine. orgsyn.org |

| Chirobiotic T | Acetonitrile:water (70:30 v/v) | Separation of dihydropyrimidinone enantiomers. scielo.br |

| Lux Cellulose-2 | Hexane/isopropanol (9:1) | Resolution of aldol (B89426) products. scielo.br |

| CHIRALPAK AD | n-hexane:2-propanol (70:30 v/v) | Determination of enantiomeric purity of a complex pharmaceutical intermediate containing a pyrrolidine moiety. researchgate.net |

This table is compiled from data found in references scielo.brresearchgate.netorgsyn.org.

Spectroscopic and Spectrometric Analysis (e.g., NMR, Mass Spectrometry)

The structural elucidation and confirmation of this compound and its intermediates rely heavily on spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for confirming the structure of organic molecules.

¹H NMR provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum would show characteristic signals for the protons of the pyrrolidine ring, the Boc protecting group, and the amine proton. princeton.educhemicalbook.com The chemical shifts and coupling constants of the pyrrolidine ring protons can also provide information about the stereochemistry of the molecule.

¹³C NMR provides information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for the carbons of the pyrrolidine ring, the carbonyl carbon, and the quaternary carbon of the Boc group. princeton.edu

Typical NMR Data for Boc-Protected Pyrrolidine Derivatives:

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ¹H | ~1.44 | s | 9H, Boc (tert-butyl) |

| ¹H | ~1.7-2.2 | m | 2H, Pyrrolidine CH₂ |

| ¹H | ~3.0-3.6 | m | 4H, Pyrrolidine CH₂ and CH |

| ¹³C | ~28.7 | Boc (CH₃)₃ | |

| ¹³C | ~30-35 | Pyrrolidine CH₂ | |

| ¹³C | ~45-55 | Pyrrolidine CH₂-N and CH-N | |

| ¹³C | ~79.3 | Boc C(CH₃)₃ | |

| ¹³C | ~154.8 | Boc C=O |

This table represents typical chemical shift ranges and is based on data from princeton.educhemicalbook.com.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the molecule, which are then analyzed. dntb.gov.uarsc.org High-Resolution Mass Spectrometry (HRMS) can provide a very accurate mass measurement, which helps in confirming the molecular formula. princeton.edu For this compound, the expected [M+H]⁺ ion would be observed.

Chemical Reactivity and Derivatization of S 3 Boc Amino Pyrrolidine

Reactions Involving the Boc-Protected Amine

The reactivity of the N-Boc moiety is central to the synthetic utility of (S)-3-(Boc-amino)pyrrolidine. Transformations can either proceed via cleavage of the Boc group to liberate the primary amine for further reactions or, in some cases, involve the direct catalytic functionalization of the protected amine itself. organic-chemistry.org

The removal of the Boc protecting group is a common and critical step in the synthetic application of this compound. This deprotection unmasks the primary amine, rendering it nucleophilic and available for a variety of subsequent chemical transformations. smolecule.com The process is typically achieved under acidic conditions, which selectively cleave the carbamate (B1207046) bond while leaving other functional groups intact. smolecule.comresearchgate.net

Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH2Cl2) or concentrated hydrochloric acid (HCl). researchgate.netgoogle.com The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate. For instance, selective deprotection can be achieved using HCl in ethyl acetate (B1210297) (EtOAc). researchgate.net Following deprotection, the resulting free amine, often isolated as a salt like (S)-3-aminopyrrolidine dihydrochloride, becomes a key intermediate for further functionalization. researchgate.netgoogle.com

This compound is a valuable building block in peptide synthesis. chemimpex.comsmolecule.com After the deprotection of the Boc group, the newly freed primary amine can act as a nucleophile, reacting with the activated carboxyl group of an amino acid or peptide fragment to form a new peptide bond. The chirality of the (S)-pyrrolidine scaffold is essential for creating stereochemically defined peptides and peptidomimetics. smolecule.com

The Boc group is advantageous in these multi-step syntheses as it ensures chemoselectivity during the elongation of the peptide chain. smolecule.com Various coupling reagents can be employed to facilitate the formation of the amide bond. Research has demonstrated the use of reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) for coupling reactions involving pyrrolidine-based structures to furnish carboxamides. researchgate.net The incorporation of the 3-aminopyrrolidine (B1265635) moiety can influence the conformational properties of the resulting peptide. nih.gov

| Reagent Abbreviation | Full Chemical Name | Reference |

|---|---|---|

| TBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | researchgate.net |

| EEDQ | N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | researchgate.net |

| BPC | Bis(trichloromethyl) carbonate | researchgate.net |

| PFTU | S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium hexafluorophosphate | researchgate.net |

Following deprotection, the primary amine of (S)-3-aminopyrrolidine can readily undergo amidation reactions with various acylating agents, such as activated esters or acyl chlorides, to form a diverse range of amides. This reaction is fundamental for introducing a wide array of functional groups and building more complex molecular architectures. For example, pyrrolidine (B122466) has been shown to participate in the amidation of phenyl benzoate (B1203000) derivatives in water at elevated temperatures. nih.gov The resulting N-acyl-3-aminopyrrolidine derivatives are common motifs in medicinal chemistry.

The deprotected primary amine of (S)-3-aminopyrrolidine is a potent nucleophile capable of participating in nucleophilic substitution (SN2) reactions. This reactivity allows for the formation of new carbon-nitrogen bonds by displacing a suitable leaving group.

A notable application involves the reaction of N-Boc-aminopyrrolidines with chiral triflate esters. rsc.org In this SN2 reaction, the aminopyrrolidine acts as the nucleophile, displacing the triflate group and leading to the formation of new N-(aminocycloalkylene)amino acid derivatives with an inversion of configuration at the reaction center. rsc.org This method provides access to complex chiral building blocks with high purity. rsc.org

| Nucleophile | Electrophile (Substrate) | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| N-Boc-aminopyrrolidine | Chiral triflate ester | SN2 | Inversion of configuration, formation of N-(aminocycloalkylene)amino acid derivatives | rsc.org |

While deprotection is the most common strategy, some catalytic systems can directly functionalize the N-Boc protected amine without cleaving the protecting group. organic-chemistry.org These methods are highly valuable as they can shorten synthetic sequences by avoiding separate deprotection and functionalization steps.

A significant development in the chemistry of Boc-protected amines is their direct conversion into amides through a rhodium-catalyzed coupling reaction with arylboroxines. organic-chemistry.org This transformation allows for the efficient formation of secondary benzamides from N-Boc protected aliphatic amines like this compound. The reaction demonstrates broad functional group tolerance, proceeding effectively even in the presence of acid-labile groups that would not be compatible with standard deprotection conditions. organic-chemistry.org This catalytic amidation represents a powerful tool for derivatization, enabling the synthesis of a wide variety of amides under mild conditions. organic-chemistry.org

Compound Index

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | (S)-tert-butyl (pyrrolidin-3-yl)carbamate |

| tert-Butoxycarbonyl | Boc |

| Trifluoroacetic acid | TFA |

| Dichloromethane | CH2Cl2 |

| Ethyl acetate | EtOAc |

| (S)-3-aminopyrrolidine dihydrochloride | - |

| 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | TBTU |

| N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | EEDQ |

| Bis(trichloromethyl) carbonate | BPC |

| S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium hexafluorophosphate | PFTU |

| Phenyl benzoate | - |

Catalytic Transformations of the Boc-Protected Amine

Nickel(II)-Catalyzed Photoredox N-Arylation

A highly efficient Nickel(II)-catalyzed photoredox N-arylation of Cbz-amines and Boc-amines with aryl electrophiles at room temperature has been developed. This method provides a wide variety of N-aromatic and N-heteroaromatic carbamate products, which are valuable in the synthesis of biologically active molecules. This reaction serves as a viable alternative to the traditional palladium-catalyzed Buchwald-Hartwig reaction. organic-chemistry.org

The dual catalytic system of nickel and photoredox catalysis enables the functionalization of α-amino C–H bonds with aryl halides. nih.gov This process is redox-neutral and facilitates the direct arylation of α-amino radicals mediated by a nickel catalyst. nih.gov The reaction demonstrates broad scope with respect to various aryl halides and N-aryl amines. nih.gov Mechanistically, the process is believed to involve the excitation of a photocatalyst, which then generates an alkyl radical via single electron transfer. nih.gov This radical is subsequently captured by a Ni(0) species, leading to a Ni(I)-alkyl intermediate. Oxidative addition of the aryl halide results in a Ni(III) intermediate, which then undergoes reductive elimination to yield the cross-coupled product and a Ni(I) species. nih.gov

Recent advancements have shown that using tert-butylamine (B42293) as a bifunctional additive can facilitate nickel-photoredox cross-coupling reactions with various nucleophile classes. uni-regensburg.de While this methodology has been successfully applied to a range of amine substrates, the specific application to this compound for N-arylation of the Boc-protected amine has not been extensively detailed in the provided context. However, the general principles suggest its potential applicability.

Reactions Involving the Pyrrolidine Ring Nitrogen

The secondary amine of the pyrrolidine ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse substituents.

The secondary amine of the pyrrolidine ring readily undergoes N-alkylation and N-acylation reactions. While specific examples detailing these reactions for this compound are not extensively covered in the provided search results, the general reactivity of secondary amines is well-established. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfonates, often in the presence of a base to neutralize the acid generated. N-acylation is typically performed using acyl chlorides or anhydrides.

A related method involves the B(C6F5)3-catalyzed C-H alkylation of N-alkylamines using silicon enolates, which proceeds without an external oxidant and generates β-amino carbonyl compounds. nih.gov This transformation involves the activation of α-amino C-H bonds. While this has been demonstrated for various N-alkylamines, its direct application to the pyrrolidine nitrogen of this compound would result in functionalization at the C2 or C5 position of the ring rather than direct N-alkylation with a simple alkyl group.

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds and has been applied to the arylation of the pyrrolidine ring nitrogen in derivatives of 3-aminopyrrolidine. organic-chemistry.orgresearchgate.netacs.org In studies involving the arylation of 3-aminopyrrolidine, the reaction with bromobenzene, catalyzed by a palladium complex with BINAP as the ligand, resulted in the exclusive arylation of the secondary amine of the pyrrolidine ring. acs.org The N-phenyl-3-aminopyrrolidine was obtained as the sole product in a 68% isolated yield. acs.org This selectivity for the secondary amine over the primary amine was unexpected, as primary amines are generally more reactive in such couplings. acs.org

The choice of ligand can influence the chemoselectivity of the reaction. For instance, in the case of 3-aminopiperidine, the ratio of arylation at the primary versus the secondary amine could be tuned by using different phosphine (B1218219) ligands. acs.org A comprehensive study on the enantioselective Pd-catalyzed α-arylation of N-Boc-pyrrolidine has also been reported, which involves deprotonation, transmetalation with ZnCl2, and subsequent Negishi coupling. acs.org

A tandem N-arylation/carboamination sequence has also been developed, allowing for the coupling of a primary γ-amino alkene, an aryl bromide, and a vinyl bromide to form N-aryl-2-allyl pyrrolidines. nih.gov

Table 1: Palladium-Catalyzed Arylamination of 3-Aminopyrrolidine Derivatives

| Substrate | Aryl Halide | Catalyst/Ligand | Product | Yield (%) | Reference |

| 3-Aminopyrrolidine | Bromobenzene | Pd2(dba)3 / BINAP | N-phenyl-3-aminopyrrolidine | 68 | acs.org |

| N-Boc-pyrrolidine | Various Aryl Bromides | Pd(OAc)2 / t-Bu3P-HBF4 | α-Aryl-N-Boc-pyrrolidine | Good | acs.org |

Stereoselective Transformations

The chiral nature of this compound and its derivatives makes them valuable substrates and catalysts in stereoselective reactions.

This compound can be utilized as a building block to create aminopyrrolidine scaffolds for asymmetric Morita-Baylis-Hillman (MBH) reactions. hsppharma.comhsp-pharma.comsigmaaldrich.comsigmaaldrich.com The MBH reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde or imine, typically catalyzed by a nucleophilic catalyst like a tertiary amine or phosphine. nih.gov

The use of chiral amines derived from this compound can induce enantioselectivity in the MBH reaction, leading to the formation of chiral α-methylene-β-hydroxy carbonyl compounds. nih.gov While the provided search results highlight the potential application of this compound in this context, specific examples and detailed research findings on its direct use as a catalyst or the performance of its derivatives in asymmetric MBH reactions are not extensively described. hsppharma.comhsp-pharma.comsigmaaldrich.comsigmaaldrich.comresearchgate.net

The enantioselective lithiation of N-Boc-pyrrolidine, followed by trapping with an electrophile, is a powerful strategy for the asymmetric functionalization of the pyrrolidine ring at the α-position. smolecule.com This method relies on the use of a chiral ligand, such as (-)-sparteine (B7772259) or sparteine-like diamines, in conjunction with an organolithium base like sec-butyllithium (B1581126) or isopropyllithium. acs.orgnih.gov

Experimental and computational studies have shown that the choice of the chiral diamine ligand is crucial for achieving high enantioselectivity. acs.orgnih.gov For instance, with certain (-)-cytisine-derived diamines, high enantiomeric ratios (up to 95:5) have been observed in the lithiation of N-Boc-pyrrolidine. acs.orgnih.gov The steric and electronic properties of the ligand, the substrate, and the organolithium reagent all play a role in determining the outcome of the reaction. smolecule.com

Following the enantioselective deprotonation, the resulting α-lithiated intermediate can be reacted with various electrophiles to introduce a wide range of substituents. A particularly useful extension of this methodology is the transmetalation of the lithiated species to an organozinc reagent, which can then participate in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form α-arylated N-Boc-pyrrolidine derivatives with high enantiomeric excess. acs.orgresearchgate.net

Table 2: Enantioselective Lithiation of N-Boc-pyrrolidine

| Organolithium Base | Chiral Ligand | Enantiomeric Ratio (er) | Reference |

| sec-Butyllithium | (-)-Sparteine-like diamines | up to 95:5 | acs.orgnih.gov |

| Isopropyllithium | (-)-Sparteine-like diamines | up to 95:5 | acs.orgnih.gov |

Applications of S 3 Boc Amino Pyrrolidine in Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of (S)-3-(Boc-amino)pyrrolidine makes it a foundational component in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. frontiersin.orgmdpi.com The pyrrolidine (B122466) ring provides a conformationally restricted framework, which is advantageous for controlling the stereochemical outcome of reactions.

This compound serves as a key starting material for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. frontiersin.org The Boc (tert-butoxycarbonyl) protecting group on one of the amino functionalities allows for selective reactions at the other nitrogen atom, facilitating the construction of complex molecular architectures with high stereochemical fidelity. mdpi.com Its utility as a chiral building block is critical in drug formulation, where often only one enantiomer exhibits the desired therapeutic activity while the other may be inactive or cause unwanted side effects. frontiersin.org The pyrrolidine scaffold is a prevalent feature in many FDA-approved drugs, highlighting the importance of chiral intermediates like this compound in modern medicinal chemistry. chemicalbook.com

The structural rigidity of the 3-aminopyrrolidine (B1265635) framework is highly valued in the design of catalysts. sigmaaldrich.comcoreychem.com this compound is a precursor to chiral 3-aminopyrrolidine scaffolds that are effective in both organocatalysis and organometallic chemistry. sigmaaldrich.comcoreychem.com After deprotection of the Boc group and subsequent modification, the resulting diamino-pyrrolidine can act as a chiral ligand for metal catalysts or as a standalone organocatalyst. These scaffolds have been successfully employed in asymmetric reactions, such as the Morita-Baylis-Hillman reaction, to achieve high levels of enantioselectivity. researchgate.netsigmaaldrich.comunipa.itnih.gov

Table 1: Applications in Asymmetric Catalysis

| Catalytic Application | Role of Pyrrolidine Scaffold | Example Reaction | Reference |

|---|---|---|---|

| Organocatalysis | Chiral diamino scaffold | Asymmetric Morita-Baylis-Hillman | sigmaaldrich.com |

| Organometallic Chemistry | Chiral ligand for metal centers | Asymmetric transformations | coreychem.com |

Intermediate in Pharmaceutical Development

The pyrrolidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of therapeutic agents. mdpi.com this compound is a crucial intermediate for synthesizing various classes of drugs due to its ability to introduce a key chiral amine functionality. frontiersin.orgmdpi.com

The (S)-3-aminopyrrolidine structure is a component in the development of novel therapeutic agents targeting neurological disorders. frontiersin.orgmdpi.com Its derivatives serve as important intermediates in the synthesis of complex molecules designed to interact with targets in the central nervous system. The chiral nature of the compound is essential for producing enantiomerically pure drugs, which is often a requirement for optimal biological activity in neuropharmacology. frontiersin.org

This compound is a precursor for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used in the treatment of type 2 diabetes. DPP-4 inhibitors work by preventing the degradation of incretin hormones, which help regulate blood sugar levels. The pyrrolidine ring serves as a core scaffold for many potent and selective DPP-4 inhibitors. For instance, research has led to the development of a cis-3-amino-4-(2-cyanopyrrolidide)-pyrrolidine template that yields low nanomolar inhibitors of human DPP-4. The synthesis of these complex inhibitors often involves starting materials derived from simpler chiral pyrrolidines like this compound.

Kinase inhibitors are a major class of targeted cancer therapies, and this compound serves as a valuable building block in their synthesis. unipa.itnih.gov

EGFR Tyrosine Kinase Inhibitors: This compound is explicitly used to prepare 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine (B3350098) derivatives. sigmaaldrich.comunipa.itnih.gov These derivatives have been identified as potent and irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small-cell lung cancer. sigmaaldrich.com

PI3Kδ Inhibitors: The deprotected scaffold, (S)-3-aminopyrrolidine, has been explored as a foundation for novel dual inhibitors of Abelson tyrosine kinase (Abl) and Phosphoinositide 3-kinase delta (PI3Kδ). PI3Kδ is a key mediator in B-cell receptor signaling and is a target in certain hematological cancers. A study identified a series of compounds based on the (S)-3-aminopyrrolidine scaffold that demonstrated moderate inhibition against both Abl and PI3K kinases, suggesting the therapeutic potential of this structural motif.

Table 2: this compound in Kinase Inhibitor Synthesis

| Kinase Target | Resulting Inhibitor Class | Therapeutic Area | Reference |

|---|---|---|---|

| EGFR Tyrosine Kinase | 2,4,6-Trisubstituted Pyrido[3,4-d]pyrimidines | Oncology (e.g., Lung Cancer) | sigmaaldrich.comunipa.it |

| PI3Kδ / Abl | (S)-3-Aminopyrrolidine-based dual inhibitors | Oncology (e.g., Leukemia) |

Protease Inhibitors

The pyrrolidine scaffold is a key structural motif in the design of various protease inhibitors, particularly for Dipeptidyl peptidase-4 (DPP-IV). DPP-IV inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. They function by blocking the degradation of incretin hormones like GLP-1 and GIP, which in turn increases insulin secretion in a glucose-dependent manner. researchgate.net

The cis-3-amino-4-(2-cyanopyrrolidide)-pyrrolidine template has been identified as a foundation for developing low nanomolar inhibitors of human DPP-IV. researchgate.net this compound is an ideal starting material for accessing this cis-3-amino substituted pyrrolidine core. Research into structure-activity relationships (SAR) has demonstrated that derivatives featuring a 2-benzylpyrrolidine ring system also exhibit potent inhibitory activity against DPP-IV. oatext.com

| Compound Class | Target | Example Activity |

| 2-Benzylpyrrolidine Derivative | Dipeptidyl peptidase-4 (DPP-IV) | IC₅₀: 0.3 ± 0.03 µM oatext.com |

| cis-3-amino-4-(2-cyanopyrrolidide)-pyrrolidine | Dipeptidyl peptidase-4 (DPP-IV) | Low nanomolar inhibition researchgate.net |

Antiviral Drug Development (e.g., Influenza Neuraminidase Inhibitors)

The pyrrolidine ring is a central component in the development of potent antiviral agents, most notably inhibitors of influenza neuraminidase. Neuraminidase is a critical enzyme that facilitates the release of newly formed virus particles from infected host cells, and its inhibition prevents the spread of the virus.

Research has led to the discovery of pyrrolidine-based analogs that show nanomolar potency against various influenza strains. nih.gov The design and synthesis of these inhibitors often start from chiral precursors to establish the correct stereochemistry required for effective binding to the enzyme's active site. One such potent inhibitor, A-192558, features a tetrasubstituted pyrrolidine core. The synthesis of this and similar compounds involves creating key pyrrolidine intermediates, demonstrating the utility of building blocks like this compound in accessing these complex structures. chemicalbook.com SAR studies have accelerated the identification of lead compounds with significant inhibitory concentrations against different neuraminidase types. chemicalbook.com

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) |

| A-192558 | Neuraminidase A | 0.2 µM chemicalbook.com |

| A-192558 | Neuraminidase B | 8 µM chemicalbook.com |

Antibacterial Agents

This compound is a valuable precursor for the synthesis of novel antibacterial agents. sigmaaldrich.comsigmaaldrich.com One specific application is in the preparation of N-benzyl-3-sulfonamidopyrrolidines, which have been identified as potent inhibitors of bacterial cell division. sigmaaldrich.comsigmaaldrich.com Furthermore, the pyrrolidine scaffold has been used to develop inhibitors targeting essential bacterial enzymes. For instance, pyrrolidine-2,3-dione derivatives have been discovered as a novel class of inhibitors against Pseudomonas aeruginosa Penicillin-Binding Protein 3 (PBP3), a key enzyme in bacterial cell wall synthesis. scbt.com

Anticonvulsant Properties of Pyrrolidine Derivatives

Derivatives of pyrrolidine, particularly those containing a pyrrolidine-2,5-dione (succinimide) core, have shown significant potential as anticonvulsant agents. This scaffold is a key feature in several established antiepileptic drugs. Research has focused on synthesizing new derivatives to improve efficacy and safety profiles.

Studies have identified various 3-substituted pyrrolidine-2,5-dione derivatives with potent activity in preclinical seizure models, such as the maximal electroshock (MES) and 6 Hz tests. These tests are used to evaluate a compound's ability to prevent the spread of seizures. The anticonvulsant effect is often quantified by the median effective dose (ED₅₀), which is the dose required to produce a therapeutic effect in 50% of the population.

| Compound Class | Seizure Model | Example Activity (ED₅₀) |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | Maximal Electroshock (MES) | 27.4 mg/kg nih.gov |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | 6 Hz (32 mA) | 30.8 mg/kg nih.gov |

| 3-(1H-Indol-3-Yl)Pyrrolidine-2,5-Dione derivative (Compound 14) | Maximal Electroshock (MES) | 49.6 mg/kg nih.gov |

| 3-(1H-Indol-3-Yl)Pyrrolidine-2,5-Dione derivative (Compound 14) | 6 Hz (32 mA) | 31.3 mg/kg nih.gov |

G-Protein Coupled Receptor (GPR40) Agonists

The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes. Agonists of this receptor stimulate glucose-dependent insulin secretion. A novel series of pyrrolidine-containing compounds has been developed as potent GPR40 agonists.

The development of these agonists involved modifying an initial pyrrolidine-based hit compound. Strategic modifications, such as the addition of a trifluoromethyl group to the pyrrolidine ring, were found to significantly improve the binding affinity (Ki) and agonist efficacy. Further optimization revealed that the stereochemistry of the pyrrolidine ring is crucial, with different enantiomers exhibiting distinct effects on the receptor. One particular enantiomer, (R,R)-68, was found to activate both Gq- and Gs-coupled signaling pathways, leading to a dual mechanism of action that promotes both insulin and GLP-1 secretion in vitro.

Precursor to Pyrrolidine-Containing Bioactive Scaffolds

The inherent chirality and functional group arrangement of this compound make it an exceptionally valuable precursor for a diverse range of bioactive scaffolds beyond those previously mentioned. Its structure is frequently incorporated into the design of inhibitors for various enzymes implicated in disease.

Design and Synthesis of Pyrrolidine-Based Inhibitors

The design of novel inhibitors often leverages the rigid, three-dimensional structure of the pyrrolidine ring to orient functional groups in a precise manner for optimal interaction with a biological target. This compound provides a reliable synthetic entry to these scaffolds.

Examples of its application include:

EGFR Tyrosine Kinase Inhibitors : It is used as a building block to prepare 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives, which act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a target in cancer therapy. sigmaaldrich.comsigmaaldrich.com

β-N-Acetylhexosaminidase Inhibitors : Pyrrolidine analogues of the natural product pochonicine have been synthesized to create potent inhibitors of β-N-acetylhexosaminidases, enzymes associated with diseases like type-II diabetes and Alzheimer's disease.

Influence of Stereochemistry on Biological Activity and Binding Affinity

The stereochemistry of molecules containing the pyrrolidine scaffold is a critical determinant of their pharmacological efficacy. The non-planar, puckered conformation of the five-membered ring allows substituents to be projected into three-dimensional space in a precise manner. nih.gov This spatial arrangement is paramount for specific interactions with chiral biological targets such as enzymes and receptors. The (S)-configuration at the 3-position of the pyrrolidine ring, as seen in this compound, often imparts a distinct biological profile compared to its (R)-enantiomer or other diastereomers. nih.gov

The three-dimensional structure and the presence of stereogenic carbons mean that different stereoisomers of a drug candidate can exhibit varied biological profiles due to different binding modes to enantioselective proteins. nih.gov Inductive and stereoelectronic factors can influence the puckering of the pyrrolidine ring, which in turn affects how the molecule fits into a binding site. nih.gov

A clear example of stereochemistry influencing biological activity is found in the development of G-protein coupled receptor 40 (GPR40) agonists for the potential treatment of type 2 diabetes. nih.gov In a series of pyrrolidine-containing compounds, the specific stereochemistry was found to dramatically alter the binding mode and functional activity. Researchers discovered that the enantiomers (R,R)-68 and (S,S)-68 had differential effects on the radioligand used for the binding assay. The (R,R) enantiomer was found to potentiate the radioligand, while the (S,S) enantiomer displaced it, indicating distinct interactions with the receptor. nih.gov This signaling bias resulted in the (R,R) enantiomer demonstrating a dual mechanism of action, promoting both insulin and GLP-1 secretion. nih.gov

| Compound | Stereochemistry | Human GPR40 Binding Affinity (Ki, nM) |

|---|---|---|

| Agonist Enantiomer 1 | (R,R) | Potentiates Radioligand |

| Agonist Enantiomer 2 | (S,S) | Displaces Radioligand |

Data derived from research on pyrrolidine-containing GPR40 agonists, illustrating how stereochemistry affects the binding mode. nih.gov

This highlights the principle that the defined stereochemistry of building blocks like this compound is not merely a synthetic detail but a crucial factor that governs the ultimate biological function and binding affinity of the final molecule.

Contributions to Chemical Biology Research

The this compound scaffold is a valuable tool in chemical biology, enabling the synthesis of sophisticated molecules designed to probe and modulate complex biological processes.

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their misregulation is associated with numerous diseases. escholarship.orgnih.gov Designing small molecules that can modulate or report on these interactions is a significant challenge due to the large, flat, and featureless nature of many PPI interfaces. mdpi.com Chemical probes are essential tools for studying these interactions in their native environment. A typical photoaffinity probe, for instance, consists of three key parts: a pharmacophore that recognizes the target protein, a photoreactive group (like a benzophenone or diazirine) that forms a covalent bond upon UV irradiation, and a reporter tag (such as biotin or a fluorescent dye) for detection and identification of the binding partners. researchgate.netdtic.mil

The this compound moiety serves as a versatile and stereochemically defined scaffold for the construction of such chemical probes. nih.gov Its pyrrolidine ring can act as a rigid backbone to present the necessary functional groups in a precise orientation to mimic a key residue at a PPI interface. The amino group at the 3-position provides a convenient handle for attaching either the photoreactive group or the reporter tag through stable amide bond formation. The inherent chirality of the (S)-enantiomer ensures stereospecific interactions with the target, which is crucial for probing interactions that are often highly sensitive to the stereochemistry of the binding partners. oatext.com By incorporating this scaffold into a probe, researchers can investigate the binding partners of a target protein, map the interaction site, and better understand the dynamics of PPIs within living cells. researchgate.netresearchgate.net

The pyrrolidine ring is the defining structural feature of the amino acid L-proline. Consequently, scaffolds derived from pyrrolidine are ideal mimics for proline in the design of enzyme inhibitors that target proline-binding pockets. nih.gov Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by cleaving incretin hormones like GLP-1. A key feature of DPP-IV substrates is the presence of a proline or alanine residue at the penultimate N-terminal position, which fits into the enzyme's S1 hydrophobic pocket. nih.gov

Many potent DPP-IV inhibitors have been developed by utilizing a proline-like scaffold to occupy this S1 pocket and interact with key residues such as Glu205, Glu206, and Tyr662. nih.gov The (S)-3-aminopyrrolidine moiety (after deprotection of the Boc group) provides an excellent foundation for such inhibitors. The pyrrolidine ring effectively mimics the proline backbone, while the amino group can be functionalized to form interactions with other parts of the active site or to attach other pharmacophoric elements, thereby increasing potency and selectivity.

Research in this area has led to the development of various pyrrolidine-based DPP-IV inhibitors. For example, a study focused on novel inhibitors identified a 2-benzylpyrrolidine derivative that demonstrated significant inhibitory activity, underscoring the effectiveness of the pyrrolidine core as a proline mimetic. nih.gov

| Compound | Core Scaffold | DPP-IV Inhibitory Activity (IC50, µM) |

|---|---|---|

| Compound 2 | 2-Benzylpyrrolidine | 0.3 ± 0.03 |

| Compound 1 | 4-Benzylpiperidine | 1.6 ± 0.04 |

| Compound 3 | Phenethyl-piperazine | 1.2 ± 0.04 |

Data from a comparative study of DPP-IV inhibitors, showing the high potency of the pyrrolidine-based scaffold. nih.gov

Applications in Material Science

The unique structural features of the pyrrolidine ring also lend themselves to applications in material science, particularly in the development of advanced materials for biomedical use.

Functional polymers are of great interest for creating advanced drug delivery systems that can offer controlled release, improved drug solubility, and targeted delivery. nih.gov Polymers containing pyrrolidine units have been explored for these applications due to their favorable properties. Poly(N-vinylpyrrolidone) (PVP), a polymer with a pyrrolidone side chain, is a well-known example of a biocompatible, water-soluble polymer used extensively in pharmaceuticals, for instance, as a blood plasma substitute. nih.gov

Building on this concept, polymers functionalized with moieties like (S)-3-aminopyrrolidine can be designed to create sophisticated drug carriers. The pyrrolidine unit can enhance the biocompatibility of the polymer backbone, while the primary amine (after Boc deprotection) serves as a reactive site for covalently conjugating therapeutic agents. researchgate.net This approach creates polymer-drug conjugates with the potential for increased plasma half-life and targeted accumulation in diseased tissues. Furthermore, the cationic nature of the protonated amine can be exploited for complexing with nucleic acids, leading to applications in gene delivery. Research on polymers derived from N-ethyl pyrrolidine methacrylamide has shown that these materials can form stable complexes (polyplexes) with DNA and exhibit excellent biocompatibility, making them attractive for gene therapy applications.

The development of biocompatible polymers is essential for medical devices, tissue engineering scaffolds, and implants. A material is considered biocompatible if it performs its desired function without eliciting a detrimental local or systemic response in the host. Polymers derived from or incorporating naturally occurring building blocks, such as amino acids, are often prime candidates for creating biocompatible materials. researchgate.net

The pyrrolidine ring, being the core of the natural amino acid proline, is a favorable structural motif for designing biocompatible polymers. researchgate.net Its incorporation into a polymer backbone can lead to materials that are well-tolerated by the body. PVP is a prominent example of a synthetic polymer with a pyrrolidine-related structure (pyrrolidone) that has a long history of safe use in biomedical applications due to its low toxicity, chemical stability, and good biocompatibility. nih.gov Surface modification of materials with PVP has been shown to prevent nonspecific protein adsorption, a key requirement for blood-contacting devices and other implants. nih.gov The synthesis of functional polymers incorporating the (S)-3-aminopyrrolidine unit could lead to new classes of biodegradable and biocompatible materials with tailored properties for applications ranging from tissue scaffolds to specialized coatings for medical implants.

Mechanistic Investigations of Reactions Involving S 3 Boc Amino Pyrrolidine

Elucidation of Reaction Pathways and Transition States

The pyrrolidine (B122466) ring, particularly when N-protected, can undergo a variety of transformations. Mechanistic studies often focus on key reaction types such as asymmetric deprotonation (lithiation), nucleophilic substitution, and cyclization reactions.

One of the most extensively studied reactions is the asymmetric lithiation of the parent N-Boc-pyrrolidine, which serves as a model for the behavior of substituted pyrrolidines. york.ac.uk This reaction typically involves the use of a strong base like sec-butyllithium (B1581126) (s-BuLi) in complex with a chiral ligand, such as (-)-sparteine (B7772259) or a synthetic surrogate. researchgate.net The mechanism proceeds through the formation of a pre-lithiation complex, where the alkyllithium-diamine complex coordinates to the N-Boc-pyrrolidine. york.ac.uk This is followed by a proton abstraction step, which is the rate-determining and enantioselective step of the reaction. The geometry of the transition state during this proton transfer dictates which of the prochiral α-protons is removed, thereby setting the stereochemistry of the resulting lithiated intermediate. Subsequent trapping with an electrophile yields the 2-substituted pyrrolidine product.

In other reaction types, such as transaminase-triggered cyclizations to form 2-substituted pyrrolidines from ω-chloroketones, the pathway involves enzymatic amination followed by spontaneous intramolecular cyclization. acs.org The key mechanistic step is the nucleophilic attack of the newly formed amine onto the carbon bearing the chlorine, proceeding through a transition state leading to ring closure.

Computational Studies and Theoretical Modeling

Theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for gaining deep mechanistic insight into reactions involving the N-Boc-pyrrolidine core. figshare.com These studies allow for the detailed examination of structures and energies of reactants, intermediates, transition states, and products that may be difficult or impossible to observe experimentally.

Computational chemistry has been particularly successful in explaining and predicting the outcomes of asymmetric lithiation of N-Boc-pyrrolidine. By modeling the complexes formed between isopropyllithium, a chiral diamine ligand, and N-Boc-pyrrolidine, researchers can calculate the activation energies (ΔG‡) for the removal of the competing pro-R and pro-S protons. The transition state with the lower activation energy corresponds to the major enantiomeric product observed experimentally.

Studies using the B3P86/6-31G* level of theory have successfully predicted the sense of enantiomeric induction for various (-)-cytisine-derived diamine ligands. For the least sterically hindered N-Me-substituted diamine, which gives the highest experimental enantioselectivity (er 95:5), the calculations correctly identified that the lowest energy complex also had the lowest activation energy for proton transfer, leading to the preferential removal of the pro-R proton.

| Ligand System | Favored Proton Removal | Calculated ΔG‡ (kcal/mol) | Experimental Enantiomeric Ratio (er) |

| Isopropyllithium / N-Me-diamine / N-Boc-pyrrolidine | pro-R | 11.5 | 95:5 |

| Isopropyllithium / N-(i)Pr-diamine / N-Boc-pyrrolidine | pro-R | 11.8 | No Product |

Table 1. Comparison of computationally predicted activation energies and experimental outcomes for the enantioselective lithiation of N-Boc-pyrrolidine with different chiral diamine ligands. Data sourced from studies by O'Brien et al.

Both steric and electronic effects play a critical role in determining the reactivity and selectivity of reactions involving the pyrrolidine ring.

Steric Effects: In the context of asymmetric lithiation, computational studies have revealed that severe steric crowding can inhibit the formation of the necessary pre-lithiation complex altogether, preventing the reaction from proceeding. york.ac.uk For instance, while calculations for the N-(i)Pr-substituted diamine ligand identified a viable transition state with an activation energy comparable to that of the successful N-Me-substituted ligand (11.8 vs 11.5 kcal/mol), no product was observed experimentally. york.ac.uk This discrepancy was attributed to steric hindrance preventing the initial, crucial assembly of the reactant complex, rather than a high energy barrier for the proton transfer itself. york.ac.uk

Structure Activity Relationship Sar Studies of S 3 Boc Amino Pyrrolidine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of derivatives built from the (S)-3-(Boc-amino)pyrrolidine core is highly sensitive to the nature and position of various substituents. Research into different therapeutic targets has demonstrated that even minor chemical modifications can lead to significant changes in potency and efficacy.

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, the pyrrolidine (B122466) moiety typically binds to the S1 pocket of the enzyme. bohrium.comnih.gov Modifications to this ring and its substituents are critical for optimizing this interaction. For instance, the introduction of different substituents on the pyrrolidine can directly influence inhibitory potency. bohrium.com Similarly, in the design of N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies revealed that the substituents on a terminal phenyl group significantly affect the inhibitor's activity. Small, lipophilic groups at the 3-position of the phenyl ring were found to be preferable for optimal potency. Specifically, a 3-chloro (3-Cl) substitution was 3.5 times more effective than an unsubstituted phenyl ring. In contrast, a 4-chloro (4-Cl) substitution led to a nearly 2.7-fold decrease in inhibitory potency, highlighting the sensitivity of the target's binding pocket to the precise placement of substituents.

The linker connecting the core scaffold to other pharmacophoric elements also plays a vital role. In the case of NAAA inhibitors, conformationally flexible linkers were shown to increase inhibitory potency. However, this increased flexibility came at the cost of reduced selectivity against the related enzyme, fatty acid amide hydrolase (FAAH). Conversely, employing more conformationally restricted linkers did not enhance potency against NAAA but did improve selectivity over FAAH. This trade-off between potency and selectivity is a common theme in SAR studies and underscores the importance of optimizing linker rigidity.

| Compound Series | Target Enzyme | Modification | Observation on Biological Activity |

| Pyrrolidine Amides | NAAA | Substitution on the terminal phenyl ring | Small lipophilic groups at the 3-position (e.g., 3-Cl) enhance potency. Substitutions at the 4-position (e.g., 4-Cl) can decrease potency. |

| Pyrrolidine Amides | NAAA | Linker conformation | Flexible linkers increase potency but reduce selectivity over FAAH. Rigid linkers improve selectivity but do not enhance potency. |

| Gliptin-like Inhibitors | DPP-4 | Substituents on the pyrrolidine ring | The P1 fragment, often a pyrrolidine analog, binds to the S1 pocket, and its substituents are crucial for determining inhibitory potency. bohrium.com |

Stereochemical Influence on Pharmacological Profiles

Stereochemistry is a paramount factor in the pharmacological profile of drugs derived from the chiral this compound scaffold. Because biological systems, such as enzymes and receptors, are themselves chiral, they can differentiate between the enantiomers of a drug molecule, often leading to significant differences in biological activity. nih.gov

The specific three-dimensional arrangement of atoms in (S)- and (R)-enantiomers dictates how they interact with their biological targets. A widely accepted model for this interaction is the "three-point attachment model," which posits that for a molecule to achieve a stable binding with its target, at least three points of interaction must be correctly aligned. The inactive or less active enantiomer may be unable to achieve this optimal three-point fit, no matter how it is oriented in space.

This principle is clearly demonstrated in the development of kinase inhibitors. For example, in the discovery of BMS-754807, a potent inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), the stereochemistry of the pyrrolidine ring was critical. The desired biological activity resided in the (S)-enantiomer, which was significantly more potent than its (R)-counterpart. This enantiomeric preference is a common feature in drug development, where one enantiomer is responsible for the therapeutic effect while the other may be inactive or contribute to off-target effects. The use of a single, active enantiomer can lead to a more selective pharmacological profile and an improved therapeutic index.

| Drug/Compound Class | Target | More Active Enantiomer | Observation |

| BMS-754807 | IGF-1R Kinase | (S)-enantiomer | The (S)-configuration of the pyrrolidine-containing fragment was essential for potent inhibitory activity. drugbank.com |

| Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | DPP-4 | (S)-enantiomer | The (S)-configuration of the 3-amino group on the pyrrolidine ring is a common feature among many potent DPP-4 inhibitors, as it provides the optimal orientation for binding to the enzyme's active site. |

The non-planar, puckered nature of the pyrrolidine ring allows for precise spatial orientation of its substituents, which is fundamental to establishing effective binding modes with a target protein. nih.gov Molecular docking studies on various inhibitors have provided insight into how this spatial arrangement translates into biological activity.

Receptor Binding Affinity and Selectivity

Binding affinity, often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), is a direct measure of a drug's potency. SAR studies aim to modify a lead compound to maximize its affinity for the intended target while minimizing its affinity for other, off-target molecules, a property known as selectivity.

The this compound scaffold has been successfully used to develop highly potent and selective inhibitors. For instance, novel 3-aminopyrrolidine (B1265635) derivatives have been synthesized as potent antagonists for the human chemokine receptor 2 (hCCR2), with some compounds demonstrating high potency in binding and functional assays. nih.gov In the context of NAAA inhibitors, SAR exploration led to the development of several compounds with low micromolar potency. The study highlighted how substituent changes could modulate both affinity and selectivity. As noted previously, the introduction of a conformationally restricted linker, while not improving NAAA affinity, significantly enhanced selectivity against FAAH. This demonstrates that affinity and selectivity can be independently tuned through careful structural modifications.

| Compound Class | Target | Off-Target Example | SAR Finding for Selectivity | IC50 Values of Potent Derivatives |

| Pyrrolidine Amides | NAAA | FAAH | The use of a conformationally restricted linker enhances selectivity for NAAA over FAAH. | Several compounds achieved low micromolar potency (e.g., 3j, 3k, 4a, 4g). |

| Pyrrolotriazines (e.g., BMS-754807) | IGF-1R / InsR | Other Kinases | The specific substitution pattern on the pyrrolo[2,1-f] bohrium.comnih.govfda.govtriazine core combined with the chiral pyrrolidine moiety leads to high affinity for the target kinases. | Potent, reversible inhibitor of the IGF-1R/IR family. nih.gov |

| 3-Aminopyrrolidine Derivatives | hCCR2 | - | Incorporation of piperidine (B6355638) and piperazine (B1678402) moieties led to highly potent hCCR2 antagonists. nih.gov | - |

Future Directions and Emerging Research Avenues for S 3 Boc Amino Pyrrolidine

Development of Novel, Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards green and sustainable practices, a trend that is heavily influencing the synthesis of chiral amines like (S)-3-(Boc-amino)pyrrolidine. Traditional synthetic methods often rely on harsh conditions and heavy metals, which pose environmental risks. nih.gov Modern research is therefore centered on developing more eco-friendly and efficient alternatives.

Biocatalysis has emerged as a powerful tool in green chemistry for producing chiral compounds. nih.gov Enzymatic routes, utilizing engineered enzymes such as transaminases, oxidases, and dehydrogenases, offer high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. nih.gov These biocatalytic methods can achieve yields and enantiomeric excesses approaching 100%. semanticscholar.org A one-pot photoenzymatic synthesis route has been developed for N-Boc-3-aminopyrrolidine, which combines photochemical oxyfunctionalization with stereoselective enzymatic transamination, achieving high conversions and excellent enantiomeric excess. nih.gov

Asymmetric hydrogenation is another key sustainable strategy, prized for its excellent atom economy and the generation of minimal waste. acs.org This method, often employing transition-metal catalysts, is a highly efficient way to produce optically active amines. acs.org Furthermore, research into using renewable resources and biomass-derived precursors is paving the way for a more sustainable production pipeline for essential chemical building blocks. rsc.org

Comparison of Synthetic Strategies

| Synthetic Route | Key Advantages | Challenges | Representative Catalyst/System |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established procedures | Harsh conditions, use of heavy metals, low atom economy, environmental concerns nih.govrsc.org | Heavy metal catalysts, stoichiometric reagents |

| Biocatalysis / Enzymatic Routes | High selectivity, mild conditions, eco-friendly, potential for near 100% yield and e.e. nih.govnih.govsemanticscholar.org | Limited scope of native enzymes, enzyme recovery and stability nih.gov | Engineered ω-transaminases, amine dehydrogenases, keto reductases nih.govnih.gov |

| Asymmetric Hydrogenation | Excellent atom economy, minimal waste, high efficiency and selectivity acs.org | Cost and potential contamination from noble metal catalysts nih.gov | Transition metal complexes (e.g., Ru, Rh, Ir) with chiral ligands |

| Photoenzymatic Synthesis | Mild, operationally simple, starts from easily available materials, one-pot process nih.gov | Requires specialized photochemical equipment | Photocatalyst combined with enzymes like amine transaminases (ATAs) nih.gov |

Exploration of New Catalytic Systems for Derivatization

The functionalization of the this compound scaffold is crucial for creating novel derivatives with diverse biological activities. Research in this area is focused on discovering and optimizing catalytic systems that enable precise and efficient chemical modifications.

Catalytic Approaches for Derivatization:

Transition Metal Catalysis: This remains a widely used and powerful approach for forming new bonds. acs.org For instance, palladium-catalyzed C-H activation strategies are being used to create complex pyrrolidine (B122466) analogs with high stereoselectivity, which are then tested for activity at biological targets like ionotropic glutamate (B1630785) receptors. nih.gov

Organocatalysis: This field has grown significantly, using small organic molecules as catalysts. Chiral pyrrolidine derivatives, including those similar in structure to this compound, are themselves used as organocatalysts in various reactions, highlighting the scaffold's versatility. nih.gov Prolinamide-based organocatalysts have been developed to promote asymmetric reactions, such as aldol (B89426) and Michael additions. mdpi.com

Biocatalysis: Enzymes are being employed not only for synthesis but also for derivatization. Amine transaminases (ATAs) and keto reductases (KREDs) can be used to modify N-protected-3-pyrrolidinone, a close relative of the target compound, to produce various chiral amino and hydroxy pyrrolidines. nih.gov

The development of these catalytic systems allows chemists to synthesize libraries of pyrrolidine derivatives by introducing a wide range of functional groups, which is essential for structure-activity relationship (SAR) studies. nih.govnih.gov

Expansion of Applications in Underexplored Therapeutic Areas

The pyrrolidine ring is a well-established pharmacophore found in drugs for various conditions, including diabetes (vildagliptin), viral infections (elbasvir), and cancer. nih.govmdpi.com However, the structural versatility of this compound derivatives suggests their potential in therapeutic areas that are currently less explored for this scaffold.

Emerging Therapeutic Targets:

Neurodegenerative Diseases: Beyond established targets, pyrrolidine derivatives are being investigated for conditions like Alzheimer's disease. The ability of these compounds to act as receptor antagonists or enzyme inhibitors is a key area of interest. researchgate.netnih.gov

Oncology: While some pyrrolidine-based anticancer agents exist, research is expanding to new targets. Derivatives have been designed as dual inhibitors of enzymes like histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for breast cancer, or as inhibitors of PI3K alpha in other human cancers. nih.govnih.gov

Antimicrobial Resistance: With the rise of drug-resistant pathogens, there is a constant need for new antimicrobial agents. Pyrrolidine oxadiazoles (B1248032) have shown promise as new anthelmintic drug candidates against parasitic roundworms. nih.gov

Inflammatory and Metabolic Disorders: The pyrrolidine scaffold's ability to interact with a wide range of biological targets makes it a candidate for developing novel anti-inflammatory drugs and treatments for metabolic diseases like type 2 diabetes by targeting receptors such as peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov

The synthesis of new analogs allows for screening against a wider array of biological targets, potentially uncovering novel therapeutic applications for this privileged scaffold. nih.govnih.gov

Integration with Advanced Drug Discovery Platforms

Modern drug discovery relies on integrated platforms that combine chemistry, biology, and pharmacology to accelerate the journey from a promising "hit" to a preclinical candidate. bioduro.com Versatile building blocks like this compound are highly valuable in this ecosystem.

These platforms utilize high-throughput screening (HTS) and structure-based drug design to rapidly assess large libraries of compounds. The defined stereochemistry and reactive handles of this compound make it an ideal starting point for creating diverse chemical libraries. By incorporating this building block, discovery programs can efficiently generate structurally distinct and patentable lead series. bioduro.com

The integration of synthesis, screening, and optimization within a single platform shortens development cycles. bioduro.com A "Fit-for-Purpose" strategy, which focuses on smarter design and timely "Go/No-Go" decisions, benefits from high-quality, adaptable chemical synthons. bioduro.com this compound fits this role perfectly, enabling medicinal chemists to quickly explore structure-activity relationships and optimize lead compounds for desired properties.

Computational Design and Optimization of this compound Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design and optimization of new drug candidates before their synthesis. This approach saves significant time and resources by prioritizing the most promising molecules.